molecular formula C9H17NO2 B2820092 (1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol CAS No. 2303549-25-7

(1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol

Cat. No. B2820092
CAS RN: 2303549-25-7
M. Wt: 171.24
InChI Key: FLYTWGJVKJFERP-IUCAKERBSA-N
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Description

“(1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol” is a chemical compound with the CAS Number: 2303549-25-7 . It has a molecular weight of 171.24 and its IUPAC name is (1S,2S)-1-methyl-2-morpholinocyclobutan-1-ol . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for “(1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol” is 1S/C9H17NO2/c1-9(11)3-2-8(9)10-4-6-12-7-5-10/h8,11H,2-7H2,1H3/t8-,9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“(1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol” is an oil . It has a molecular weight of 171.24 .

Scientific Research Applications

Synthetic Chemistry and Molecular Structure

One study focuses on the synthesis and crystalline structure of oxime derivatives, including morpholin groups, which are relevant to the compound . The research highlights the crystallography of compounds containing cyclobutane rings and morpholin groups, providing insights into their structural characteristics and potential applications in synthetic chemistry (Dinçer et al., 2005).

Antisense Oligonucleotides and Gene Function

A comprehensive review on the state of the art in therapeutic oligonucleotides elucidates the role of various modifications, including morpholino oligomers, in enhancing the biological activity of antisense oligonucleotides. These modifications are crucial for achieving effective gene silencing in therapeutic applications, showcasing the relevance of morpholino compounds in genetic research and drug development (Smith & Zain, 2019).

Drug Development and Molecular Interactions

Another study details the synthesis of a morpholine derivative aimed at producing potent antimicrobials, indicating the utility of such compounds in developing new therapeutic agents (Kumar et al., 2007). This highlights the potential of (1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol derivatives in contributing to the synthesis of novel drugs.

Biological Studies and Mechanisms

Research on morpholino oligonucleotides, which share a functional group with the compound , discusses their application in inhibiting gene function. Morpholinos are particularly noted for their specificity and efficacy in gene knockdown experiments across various model organisms, underscoring their importance in developmental biology and genetic studies (Heasman, 2002).

Photomodulation of Gene Expression

A novel approach to regulating gene expression using caged circular morpholino oligomers is documented, demonstrating the versatility of morpholino derivatives in precise genetic manipulations. This technique allows for spatiotemporal control over gene knockdown, providing a powerful tool for studying gene function in developmental processes (Wang et al., 2012).

properties

IUPAC Name

(1S,2S)-1-methyl-2-morpholin-4-ylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(11)3-2-8(9)10-4-6-12-7-5-10/h8,11H,2-7H2,1H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYTWGJVKJFERP-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]1N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

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